Bovinic acid
Overview
Description
Bovinic acid, more commonly referred to as boronic acid, is a class of organic compounds with a boron atom connected to two hydroxyl groups. These compounds are known for their versatility as building blocks in the construction of complex molecular architectures. They are particularly valued for their ability to form reversible covalent bonds with diols and other hydroxy functional groups, which makes them ideal candidates for applications in molecular self-assembly and catalysis .
Synthesis Analysis
The synthesis of boronic acids often involves the use of boronic ester intermediates, which can be problematic due to the difficulty in deprotecting these intermediates. However, a novel approach leveraging the volatility of methylboronic acid and its diol esters has been described, which simplifies the transformation by performing it under mild conditions and providing high yields without cumbersome purification steps . Additionally, boric acid itself has been used as a catalyst for the chemoselective esterification of alpha-hydroxycarboxylic acids, demonstrating its utility in synthetic chemistry .
Molecular Structure Analysis
Boronic acids are characterized by their boron center bonded to two hydroxyl groups. The molecular structure of boronic acid complexes, particularly with polyvinyl alcohol (PVA), has been investigated using techniques such as IR and Raman spectroscopy, X-ray diffraction, and quantum mechanical calculations. These studies have revealed the formation of inorganic polymeric chains within a hybrid interpolymeric complex, indicating significant structural changes in boric acid when complexed with PVA .
Chemical Reactions Analysis
Boronic acids are involved in a variety of chemical reactions due to their ability to form reversible bonds with hydroxy groups. This property is exploited in boronic acid catalysis (BAC), where they can activate carboxylic acids and alcohols for the formation of amides, cycloadditions, and conjugate additions, as well as Friedel-Crafts-type reactions. The reversible nature of the boronic acid-diol interaction is crucial for the thermodynamically stable assembly of molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids enable their use in diverse applications. They have been used as molecular inks for the surface functionalization of PVA substrates, imparting functional properties such as fluorescence, halochromism, chemical sensing abilities, and water repellency . Boronic acid-modified graphene oxide has shown synergistically enhanced electrochemical activity, favoring a 4-electron reduction pathway in the oxygen reduction reaction (ORR) . The ability of boronic acids to form stable complexes with PVA has also been demonstrated, with potential applications in modifying the surface of PVA microparticles, films, and nanofibers .
Scientific Research Applications
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Chemical Biology and Medicinal Chemistry
- Boronic Acid (BA) mediated cis-diol conjugation is one of the best-studied reactions in chemical biology and medicinal chemistry .
- This reaction has found numerous applications in these fields due to the excellent understanding of the chemical properties and biocompatibility of BA-based compounds .
- The mechanism of reversible kinetics and its applications in these fields are highlighted .
- The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
-
Biomedical Devices and Material Chemistry
-
Sensing Applications
- Boronic Acids are increasingly utilized in various sensing applications .
- The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
-
Therapeutics and Separation Technologies
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Hydrogels
- Boronic acid-containing hydrogels are important intelligent materials .
- With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility and self-healing .
- These materials have found important applications in many areas, especially in biomedical areas .
-
Fluorescent DNA-based Aptamer Selection
-
Chemical Biology and Medicinal Chemistry
- Boronic Acid (BA) mediated cis-diol conjugation is one of the best-studied reactions in chemical biology and medicinal chemistry .
- This reaction has found numerous applications in these fields due to the excellent understanding of the chemical properties and biocompatibility of BA-based compounds .
- The mechanism of reversible kinetics and its applications in these fields are highlighted .
- The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
-
Biomedical Devices and Material Chemistry
-
Sensing Applications
- Boronic Acids are increasingly utilized in various sensing applications .
- The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
-
Therapeutics and Separation Technologies
-
Hydrogels
- Boronic acid-containing hydrogels are important intelligent materials .
- With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility and self-healing .
- These materials have found important applications in many areas, especially in biomedical areas .
-
Fluorescent DNA-based Aptamer Selection
properties
IUPAC Name |
(9Z,11E)-octadeca-9,11-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXPOFIGCOSSB-GOJKSUSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041003 | |
Record name | (9Z,11E)-9,11-Octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bovinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Bovinic acid | |
CAS RN |
2540-56-9 | |
Record name | 9-cis,11-trans-Octadecadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2540-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rumenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9Z,11E)-9,11-Octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUMENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JZW3MR59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bovinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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